molecular formula C25H23NO5 B2797697 (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid CAS No. 2137065-53-1

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid

Cat. No. B2797697
CAS RN: 2137065-53-1
M. Wt: 417.461
InChI Key: DFSBFNQOGULCOD-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid” is a chemical compound with the CAS Number: 2248197-89-7 . It has a molecular weight of 327.34 . The IUPAC name for this compound is ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Hydrogel Formation

Fmoc-dipeptides, including N-Fmoc-O-phenyl-D-homoserine, have been found to form stable supramolecular hydrogels . These hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . They have been used in various biomedical applications due to their biocompatibility .

Drug Delivery Systems

The hydrogel-forming ability of Fmoc-dipeptides makes them suitable for use in drug delivery systems . The hydrogels can encapsulate drugs and release them in a controlled manner, improving the effectiveness of the treatment .

Tissue Engineering

Fmoc-dipeptides have been used in tissue engineering due to their ability to form biocompatible hydrogels . These hydrogels can provide a supportive environment for cells to grow and differentiate, making them useful for tissue regeneration .

Biosensors

Fmoc-dipeptides, including N-Fmoc-O-phenyl-D-homoserine, have been investigated as materials for biosensors . For example, self-assembled Fmoc-FF materials have been proposed for the detection of amyloid fibrils .

Industrial Applications

Beyond biomedical applications, Fmoc-dipeptides have also been explored for use in industrial and biotechnological fields . Their ability to form stable hydrogels and other nanostructures makes them suitable for a variety of applications .

Research on Protein Misfolding Diseases

Fmoc-dipeptides have been used in research on protein misfolding diseases . These diseases, which include Alzheimer’s and Parkinson’s, are characterized by the accumulation of misfolded proteins. Fmoc-dipeptides can form similar aggregates, providing a model system for studying these diseases .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSBFNQOGULCOD-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-O-phenyl-D-homoserine

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